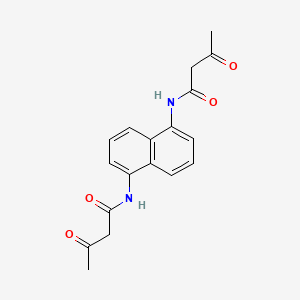
N,N'-(Naphthalene-1,5-diyl)bis(3-oxobutanamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) is an organic compound characterized by the presence of a naphthalene core linked to two 3-oxobutanamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) typically involves the condensation reaction between naphthalene-1,5-diamine and ethyl acetoacetate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,5-dicarboxylic acid derivatives, while reduction can produce corresponding amines.
科学的研究の応用
N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a cross-linking agent in DNA and protein studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to cross-link biomolecules makes it a valuable tool in studying molecular interactions and stability.
類似化合物との比較
Similar Compounds
N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide): Similar structure but with a butane linker instead of a naphthalene core.
N,N’-(3,3’-Dimethyl-4,4’-biphenyldiyl)bis(3-oxobutanamide): Contains a biphenyl core with dimethyl substitutions.
Uniqueness
N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) is unique due to its naphthalene core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
特性
CAS番号 |
54940-90-8 |
|---|---|
分子式 |
C18H18N2O4 |
分子量 |
326.3 g/mol |
IUPAC名 |
3-oxo-N-[5-(3-oxobutanoylamino)naphthalen-1-yl]butanamide |
InChI |
InChI=1S/C18H18N2O4/c1-11(21)9-17(23)19-15-7-3-6-14-13(15)5-4-8-16(14)20-18(24)10-12(2)22/h3-8H,9-10H2,1-2H3,(H,19,23)(H,20,24) |
InChIキー |
HAWUSTKXUCKDRX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


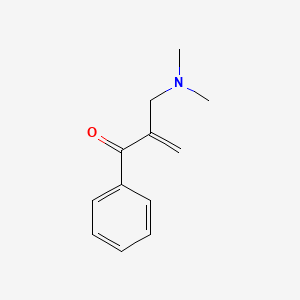
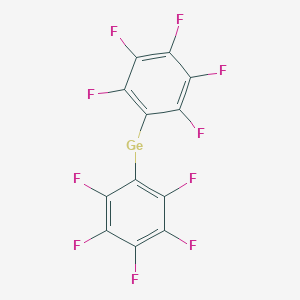
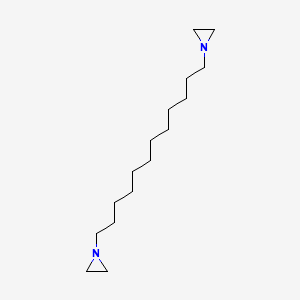
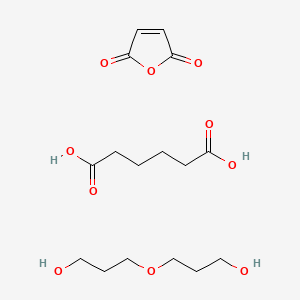
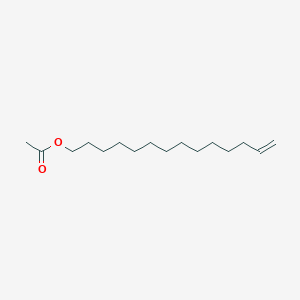
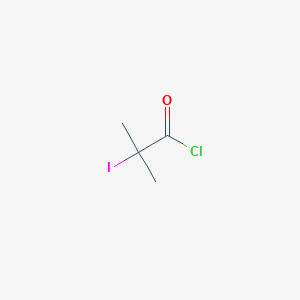
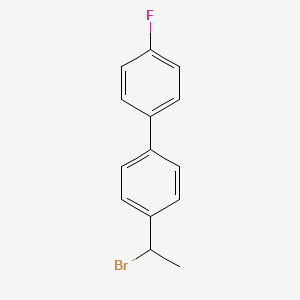
![[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene](/img/structure/B14629619.png)
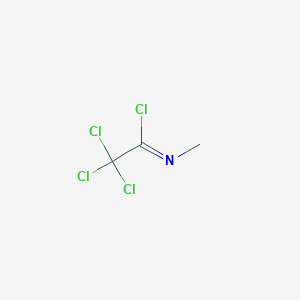

![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)

![2-[2-Hydroxy-4-(morpholin-4-yl)benzoyl]benzoic acid](/img/structure/B14629658.png)

